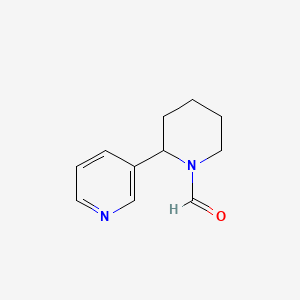![molecular formula C12H12N2O2S B13815687 2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
2,3-Diamino[sulfonylbisbenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino[sulfonylbisbenzene] is an organic compound with the molecular formula C12H12N2O2S. It is also known as 2,3′-Diamino[sulfonylbisbenzene] and has a molecular weight of 248.30 g/mol . This compound is characterized by the presence of two amino groups and a sulfonyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino[sulfonylbisbenzene] typically involves the reduction of 2,3-dinitro[sulfonylbisbenzene]. One common method includes dissolving 2,3-dinitro[sulfonylbisbenzene] in an organic solvent, adding palladium on carbon as a catalyst, and introducing hydrogen gas to reduce the nitro groups to amino groups . The reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,3-Diamino[sulfonylbisbenzene] follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 2,3-Diamino[sulfonylbisbenzene] suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino[sulfonylbisbenzene] undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dinitro[sulfonylbisbenzene].
Reduction: Formation of 2,3-diamino[sulfidebisbenzene].
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diamino[sulfonylbisbenzene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups
Mechanism of Action
The mechanism of action of 2,3-Diamino[sulfonylbisbenzene] involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can interact with various biological pathways, affecting cellular processes. These interactions make 2,3-Diamino[sulfonylbisbenzene] a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminophenazine: Similar in structure but lacks the sulfonyl group.
2,3-Diaminopyridine: Contains a pyridine ring instead of a benzene ring.
2,3-Diaminopropionate: Contains an additional carboxyl group.
Uniqueness
2,3-Diamino[sulfonylbisbenzene] is unique due to the presence of both amino and sulfonyl groups on a benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3-(benzenesulfonyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12N2O2S/c13-10-7-4-8-11(12(10)14)17(15,16)9-5-2-1-3-6-9/h1-8H,13-14H2 |
InChI Key |
TYUYDYOQXHKYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


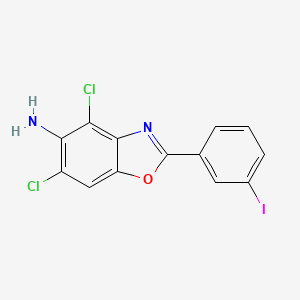
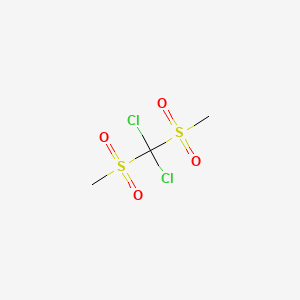

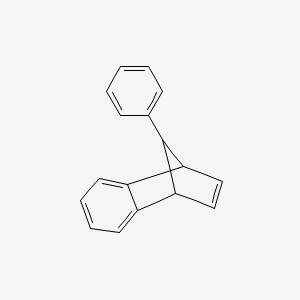
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
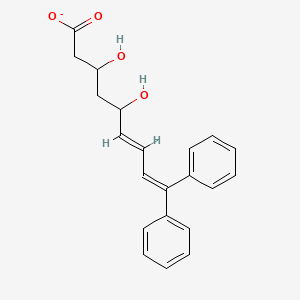
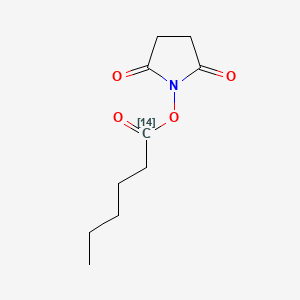
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

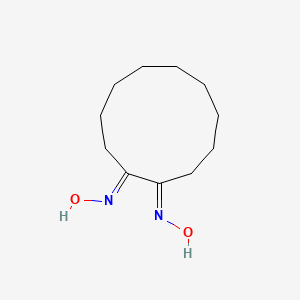
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
